molecular formula C20H18ClN3O3 B6511359 N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxybenzamide CAS No. 921576-53-6

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxybenzamide

Cat. No.: B6511359
CAS No.: 921576-53-6
M. Wt: 383.8 g/mol
InChI Key: MERKYYGTSYRLSN-UHFFFAOYSA-N
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Description

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxybenzamide (CAS: Not explicitly provided; related compound in has CAS 921531-56-8) is a pyridazinone derivative characterized by a 4-chlorophenyl-substituted dihydropyridazinone core linked via an ethyl group to a 4-methoxybenzamide moiety. Its molecular formula is inferred as C₂₀H₁₈ClN₃O₃ (based on structural analogs in ).

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-27-17-8-4-15(5-9-17)20(26)22-12-13-24-19(25)11-10-18(23-24)14-2-6-16(21)7-3-14/h2-11H,12-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERKYYGTSYRLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxybenzamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor. A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.

Pharmacokinetics

It is noted that the compound is soluble in dmso, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Analogues with Modified Benzamide Substituents

Compound Name Molecular Formula Substituents (R) Key Features Reference CAS/ID
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methyl benzamide C₂₀H₁₈ClN₃O₂ 4-methylbenzamide Reduced polarity due to methyl vs. methoxy; higher lipophilicity (logP) 921531-56-8
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-trifluoromethyl benzamide* C₂₀H₁₅ClF₃N₃O₂ 4-CF₃-benzamide Enhanced electron-withdrawing effects; potential metabolic stability Not provided

Note: *Hypothetical compound inferred from sulfonamide analogs in .

Sulfonamide Derivatives

Compound Name Molecular Formula Substituents (X) Key Features Reference CAS/ID
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide C₁₉H₁₅ClF₃N₃O₃S 3-CF₃-benzenesulfonamide Increased acidity (sulfonamide group); higher molecular weight (457.85 g/mol) 921513-60-2
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-(trifluoromethyl)benzene-1-sulfonamide C₁₉H₁₅ClF₃N₃O₃S 2-CF₃-benzenesulfonamide Steric hindrance at ortho position; potential impact on binding affinity F553-0202

Pyridazinone-Acetic Acid Derivatives

Compound Name Molecular Formula Substituents (Y) Key Features Reference CAS/ID
2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid C₁₂H₉ClN₂O₃ Acetic acid Higher solubility in aqueous media; carboxylic acid functionality 853318-09-9
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid C₁₃H₁₁FN₂O₄ Fluoro-methoxy substitution Enhanced electronic effects; potential for halogen bonding 955964-45-1

Key Comparative Insights

Structural Flexibility: The 4-methoxybenzamide group in the target compound balances lipophilicity and polarity, whereas methyl () or trifluoromethyl (inferred from ) substituents alter logP and metabolic stability.

Physicochemical Properties :

  • Molecular Weight : Sulfonamide derivatives (457–460 g/mol) are heavier than benzamide analogs (367–370 g/mol), affecting bioavailability .
  • Solubility : Acetic acid derivatives () exhibit higher aqueous solubility due to ionizable carboxylic acid groups.

Synthetic Pathways :

  • The target compound likely shares synthesis routes with analogs in , which involve coupling reactions (e.g., Cs₂CO₃/DMF-mediated amide bond formation) .

Biological Relevance: While direct activity data for the target compound is unavailable, the high binding affinity of CPX () suggests pyridazinones as promising scaffolds for inhibiting protein self-association .

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